HyponineE

Description

Contextualization within Natural Product Chemistry

Natural product chemistry focuses on the isolation, identification, structure elucidation, and study of the biological activities of compounds produced by living organisms taylorfrancis.com. Hyponine E fits squarely within this field, as it is derived from plants, notably Tripterygium hypoglaucum ebi.ac.ukmedchemexpress.commedchemexpress.eu. The investigation of natural products like Hyponine E is crucial for discovering potential new therapeutic agents and understanding the chemical diversity present in nature sioc-journal.cn.

Classification as a Sesquiterpene Alkaloid

Hyponine E is classified as a sesquiterpene alkaloid ebi.ac.ukmedchemexpress.com. Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms medchemexpress.com. Sesquiterpenes are a class of terpenoids consisting of 15 carbon atoms scielo.br. Hyponine E is specifically described as a macrocyclic sesquiterpene pyridine (B92270) alkaloid medchemexpress.commedchemexpress.eumedchemexpress.com. This classification highlights its structural features, including a sesquiterpene core and a pyridine ring, incorporated into a large ring structure frontiersin.orgresearchgate.net. Sesquiterpene pyridine alkaloids are often characterized by a macrocyclic dilactone skeleton containing 2-(carboxyalkyl) nicotinic acid and a dihydro-β-agarofuran sesquiterpenoid researchgate.net.

Historical and Current Research Significance of Hyponine E

The historical significance of Hyponine E is linked to its isolation from Tripterygium hypoglaucum, a plant used in traditional Chinese medicine frontiersin.orgnih.gov. Research into this plant has led to the discovery of numerous bioactive compounds, including various sesquiterpene pyridine alkaloids frontiersin.orgnih.govresearchgate.net.

Current research on Hyponine E focuses on its chemical properties and potential biological activities. It has been investigated for potential neuroprotective effects, particularly in relation to neurodegenerative diseases such as Alzheimer's disease biosynth.com. This research stems from its identified function as an acetylcholinesterase inhibitor, which increases the availability of acetylcholine (B1216132) in the synaptic cleft biosynth.com. Hyponine E is also a compound of interest in studies exploring cognitive enhancement and memory biosynth.com. Furthermore, Hyponine E has been reported to possess anti-inflammatory effects medchemexpress.commedchemexpress.eumedchemexpress.cn. Studies have also indicated that Hyponine E, along with other compounds from T. hypoglaucum, has shown anti-HIV viral effects in research settings frontiersin.orgnih.govtaylorandfrancis.com.

Research findings related to the biological activities of Hyponine E often involve in vitro studies to assess its effects on specific biological targets or pathways ontosight.ai. While detailed quantitative data for Hyponine E specifically can be limited in publicly available resources without access to specific databases or literature ontosight.aiontosight.ai, its classification and reported activities place it within a group of compounds actively studied for their potential in various therapeutic areas medchemexpress.comresearchgate.net.

For instance, studies on related sesquiterpene pyridine alkaloids have provided insights into the potential mechanisms of action and activity levels within this class of compounds researchgate.nettaylorandfrancis.com.

| Compound Name | Source | Reported Activity |

| Hyponine E | Tripterygium hypoglaucum | Acetylcholinesterase inhibitor, Neuroprotective potential, Cognitive enhancement, Anti-inflammatory, Anti-HIV viral effects |

| Hyponine D | Tripterygium wilfordii, Tripterygium hypoglaucum | Immunosuppressive, Antifungal activity biosynth.commedchemexpress.eu |

| Wilfordine | Tripterygium hypoglaucum, Tripterygium wilfordii | Anti-HIV activity frontiersin.orgnih.govtaylorandfrancis.com |

| Hypoglaunine A | Tripterygium hypoglaucum | Anti-HIV viral effects frontiersin.orgnih.govtaylorandfrancis.com |

| Hypoglaunine B | Tripterygium hypoglaucum, Tripterygium wilfordii | Anti-HIV viral effects frontiersin.orgnih.govtaylorandfrancis.com |

| Triptonine A | Tripterygium hypoglaucum, Tripterygium wilfordii | Anti-HIV viral effects frontiersin.orgnih.govtaylorandfrancis.com |

| Euonymine | Tripterygium hypoglaucum | Isolated frontiersin.org |

| Wilforine | Tripterygium hypoglaucum, Tripterygium wilfordii | Sesquiterpene pyridine alkaloid frontiersin.orgmedchemexpress.eu |

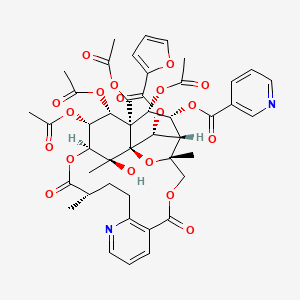

The chemical structure of Hyponine E is defined by its molecular formula, C45H48N2O19, and a molecular weight of approximately 920.87 g/mol biosynth.comebi.ac.uktargetmol.cnmolnova.com. Its complex structure contributes to its specific interactions within biological systems ontosight.ai.

Structure

2D Structure

Properties

Molecular Formula |

C45H48N2O19 |

|---|---|

Molecular Weight |

920.9 g/mol |

IUPAC Name |

[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24S,25R,26S)-19,20,22-triacetyloxy-21-(acetyloxymethyl)-25-(furan-2-carbonyloxy)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-23-yl] pyridine-3-carboxylate |

InChI |

InChI=1S/C45H48N2O19/c1-22-14-15-29-28(12-9-17-47-29)40(54)59-20-42(6)31-32(63-39(53)27-11-8-16-46-19-27)36(61-25(4)50)44(21-58-23(2)48)37(62-26(5)51)33(60-24(3)49)35(65-38(22)52)43(7,56)45(44,66-42)34(31)64-41(55)30-13-10-18-57-30/h8-13,16-19,22,31-37,56H,14-15,20-21H2,1-7H3/t22-,31-,32+,33-,34+,35-,36+,37-,42-,43-,44+,45-/m0/s1 |

InChI Key |

VJZFNGPUNWIJDF-GZWHRQHASA-N |

Isomeric SMILES |

C[C@H]1CCC2=C(C=CC=N2)C(=O)OC[C@]3([C@H]4[C@H]([C@H]([C@@]5([C@H]([C@H]([C@@H]([C@]([C@]5([C@@H]4OC(=O)C6=CC=CO6)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C7=CN=CC=C7)C |

Canonical SMILES |

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C6=CC=CO6)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C7=CN=CC=C7)C |

Origin of Product |

United States |

Advanced Methodologies for Isolation and Purification of Hyponine E

Extraction Techniques from Biological Matrices

The initial step in isolating Hyponine E involves its extraction from the source material. This process must be efficient and selective to maximize the recovery of the target compound while minimizing the co-extraction of impurities. nih.gov

Solvent extraction is a foundational technique where the choice of solvent is paramount. nih.gov The process involves selecting solvents based on the polarity of Hyponine E. A systematic approach to optimization involves screening a range of solvents with varying polarities, from nonpolar (e.g., hexane) to highly polar (e.g., methanol (B129727) or ethanol).

Key parameters that require optimization include:

Solvent Composition: Utilizing solvent mixtures can fine-tune polarity to enhance selectivity for Hyponine E.

Temperature: Elevated temperatures can increase extraction efficiency, but must be controlled to prevent thermal degradation of the target compound. nih.gov

Extraction Time: The duration of the extraction needs to be sufficient to allow for complete permeation of the solvent into the matrix and dissolution of the compound. mdpi.com

Solid-to-Liquid Ratio: Optimizing the ratio of raw material to solvent volume is crucial for achieving an exhaustive extraction.

Modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can significantly improve yields and reduce extraction times by enhancing solvent penetration and mass transfer. nih.govmdpi.com

Table 1: Hypothetical Optimization of Solvent-Based Extraction for Hyponine E This table is for illustrative purposes to show a typical optimization process.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| Solvent System | 100% Methanol | 80:20 Methanol:Water | 100% Ethanol | 100% Ethyl Acetate |

| Technique | Maceration | Sonication (UAE) | Soxhlet | MAE |

| Temperature (°C) | 25 | 40 | 78 | 60 |

| Time (hours) | 48 | 2 | 8 | 0.5 |

| Relative Yield (%) | 65 | 92 | 85 | 88 |

Supercritical Fluid Extraction (SFE) is a green and highly selective alternative to traditional solvent extraction. ajgreenchem.comresearchgate.net It most commonly uses supercritical carbon dioxide (SC-CO₂), which is non-toxic, non-flammable, and easily removed from the final extract. ajgreenchem.comwikipedia.org The solvating power of SC-CO₂ can be precisely controlled by modifying temperature and pressure, allowing for targeted extraction of specific compounds. wikipedia.orgwaters.com

For a compound like Hyponine E, the key SFE parameters to optimize would be:

Pressure: Increasing the pressure generally increases the density and solvating power of the SC-CO₂, enhancing extraction yield. mdpi.com

Temperature: Temperature has a dual effect; it can increase the vapor pressure of the solute but decrease the solvent density. The optimal temperature must be determined empirically. mdpi.com

Co-solvent: Since SC-CO₂ is nonpolar, its ability to extract moderately polar compounds can be significantly enhanced by adding a small amount of a polar co-solvent, such as methanol or ethanol. mdpi.com

SFE can also be coupled with fractionation, where pressure is decreased in a stepwise manner after extraction to selectively precipitate fractions of varying chemical composition. waters.com

Table 2: Illustrative Parameters for Supercritical Fluid Extraction of Hyponine E This table demonstrates how SFE parameters can be varied to optimize extraction.

| Parameter | Setting 1 | Setting 2 | Setting 3 | Setting 4 |

| Pressure (bar) | 150 | 250 | 250 | 350 |

| Temperature (°C) | 40 | 40 | 60 | 60 |

| Co-solvent | None | 5% Methanol | 5% Methanol | 10% Ethanol |

| Flow Rate (mL/min) | 2 | 3 | 3 | 4 |

| Relative Purity (%) | 40 | 75 | 85 | 80 |

Spectroscopic and Spectrometric Approaches for Hyponine E Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Hyponine E

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for determining the structure of molecules. It provides detailed information about the connectivity of atoms and their spatial arrangement. For a complex molecule like Hyponine E, both one-dimensional and two-dimensional NMR experiments are indispensable.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the types of atoms present and their chemical environments. The ¹H NMR spectrum reveals the different types of protons, their relative numbers (integrals), and their coupling interactions, which indicate neighboring protons. The chemical shift of each proton signal is highly sensitive to its electronic environment, providing clues about the functional groups and the hybridization state of the carbons to which they are attached.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. core.ac.uk Each distinct carbon atom typically gives rise to a separate signal, with its chemical shift being indicative of its hybridization and the nature of attached atoms. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbon atoms. core.ac.uk

Analysis of the chemical shifts and coupling patterns in the ¹H NMR spectrum, combined with the chemical shifts and multiplicities (from DEPT) in the ¹³C NMR spectrum, provides initial fragments of the molecular structure.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing connectivities between atoms and determining the relative stereochemistry in complex molecules like Hyponine E. core.ac.uk

Correlation Spectroscopy (COSY): The COSY spectrum reveals correlations between protons that are coupled to each other, typically through one, two, or three bonds. core.ac.uk This helps in mapping out proton networks and identifying adjacent spin systems within the molecule.

Heteronuclear Single Quantum Correlation (HSQC) / Heteronuclear Multiple Quantum Coherence (HMQC): HSQC (or HMQC) experiments show correlations between protons and the carbons to which they are directly attached (one-bond correlations). core.ac.uk This allows for the assignment of proton signals to their corresponding carbon signals, which is essential for building the molecular structure.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly valuable for establishing connectivity across quaternary carbons or heteroatoms, linking different structural fragments identified from 1D and HSQC spectra. core.ac.uk HMBC correlations can also help in placing substituents on a core structure.

By combining the information from these 2D NMR experiments, researchers can piece together the entire carbon-proton framework of Hyponine E and determine the relative configuration of its stereocenters.

Mass Spectrometry (MS) Techniques for Hyponine E

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of molecules and their fragments, which is essential for determining the molecular weight and elemental composition of a compound. numberanalytics.com

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass of the intact molecule (molecular ion) or its adducts. numberanalytics.com The accurate mass obtained from HRMS is highly precise, often measured to several decimal places. This accurate mass can then be used to calculate the elemental composition of the molecule by comparing it to theoretical masses calculated from different combinations of isotopes. For Hyponine E, HRMS would be used to confirm its molecular formula, C45H48N2O19, by matching the observed accurate mass of the molecular ion or a characteristic adduct (e.g., [M+H]⁺) to the calculated monoisotopic mass (920.28513 for C45H48N2O19). ebi.ac.ukmolnova.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion (typically the molecular ion or a protonated/deprotonated molecule) and the detection of the resulting fragment ions. numberanalytics.combroadinstitute.org The fragmentation pattern is characteristic of the molecule's structure, as bonds break in predictable ways. By analyzing the m/z values of the fragment ions and their relative abundances, researchers can deduce the presence of specific substructures and connectivity within the molecule. numberanalytics.com MS/MS data provides complementary information to NMR spectroscopy, particularly for confirming the presence of certain functional groups or the arrangement of complex subunits within Hyponine E. ku.edu

Hyphenated MS Techniques (LC-MS/MS, GC-MS) for Hyponine E Analysis in Complex Samples

Hyphenated MS techniques combine a separation method with mass spectrometry, which is particularly useful for analyzing Hyponine E in complex biological extracts from Tripterygium hypoglaucum. medchemexpress.cnwikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: LC-MS couples liquid chromatography (LC) with MS. LC separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase. wikipedia.orgeag.com The separated components then enter the mass spectrometer, where they are ionized and detected. LC-MS is suitable for analyzing polar and non-volatile compounds like Hyponine E. wikipedia.org LC-MS/MS adds a layer of specificity by performing tandem MS on the separated components, allowing for the selective detection and identification of Hyponine E even in the presence of numerous other compounds in the extract. eag.comnih.gov This is achieved by monitoring specific fragmentation transitions characteristic of Hyponine E (Selected Reaction Monitoring - SRM or Multiple Reaction Monitoring - MRM). eag.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS couples gas chromatography (GC) with MS. GC is suitable for separating volatile or semi-volatile compounds. While Hyponine E itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, GC-MS can be used to analyze more volatile components of the same extract or potential degradation products of Hyponine E. wikipedia.org However, for Hyponine E, LC-MS and LC-MS/MS are generally the more appropriate hyphenated techniques due to its likely polarity and molecular weight. wikipedia.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis of Hyponine E

Infrared (IR) spectroscopy is a valuable technique for identifying the presence of specific functional groups within a molecule by analyzing its vibrational modes. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in distinctive peaks in the IR spectrum libretexts.orglibretexts.org. By examining the positions and intensities of these absorption bands, researchers can infer the presence of moieties such as hydroxyl groups (O-H), carbonyl groups (C=O), carbon-carbon double or triple bonds (C=C, C≡C), and various C-H stretching and bending vibrations libretexts.orglibretexts.org. The "fingerprint region" of the IR spectrum (typically 400-1400 cm⁻¹) provides a unique pattern of bands that can be used to distinguish between even closely related compounds libretexts.orglibretexts.org. Research indicates that IR spectra have been recorded for Hyponine E, utilizing techniques such as thin film preparation tsri.or.th. While the specific peak assignments for Hyponine E are not detailed in the available information, the recording of its IR spectrum suggests its use in identifying key functional groups present in the molecule as part of the structural elucidation process tsri.or.th.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π systems and non-bonding electrons (n electrons) azooptics.comlibretexts.org. The UV-Vis spectrum typically shows absorption bands at specific wavelengths (λmax) and with characteristic intensities (molar absorptivity, ε) azooptics.comupi.edu. These features are indicative of the presence and extent of conjugation, as well as certain functional groups like carbonyls and aromatic rings azooptics.comlibretexts.org. Analysis of the UV-Vis spectrum can help determine the presence of chromophores within the Hyponine E structure and provide insights into its electronic properties azooptics.comupi.edu. Although general principles of UV-Vis spectroscopy for structural determination are well-established azooptics.comupi.edumsu.edu, specific UV-Vis data (such as λmax values and corresponding molar absorptivities) for Hyponine E were not found in the consulted literature.

X-ray Crystallography for Absolute Stereochemistry of Hyponine E and Analogs

X-ray crystallography is a powerful technique capable of providing a definitive three-dimensional structure of a crystalline compound, including the precise positions of atoms and their connectivity wikipedia.orglibretexts.org. Crucially, for chiral molecules, X-ray crystallography can determine the absolute stereochemistry, which refers to the spatial arrangement of atoms at chiral centers wikipedia.org. This technique involves obtaining a high-quality single crystal of the compound, exposing it to a beam of X-rays, and measuring the resulting diffraction pattern wikipedia.orgnih.gov. The diffraction data are then processed using complex mathematical methods to generate an electron density map, from which the molecular structure is built and refined libretexts.orgnih.gov.

Chemical Synthesis and Derivatization Strategies for Hyponine E

Total Synthesis Approaches for Hyponine E

Total synthesis aims to construct the complete Hyponine E molecule from simpler, commercially available precursors. This often involves multi-step convergent or linear strategies that meticulously build the complex ring system and establish the correct stereochemistry at each chiral center. nih.govrroij.com

Retrosynthetic Analysis of the Hyponine E Core Skeleton

Retrosynthetic analysis of Hyponine E involves dissecting the molecule into simpler building blocks or precursors through a series of hypothetical disconnections. nih.gov This process identifies key bonds to break and potential synthetic intermediates. For Hyponine E, the macrocyclic dilactone ring and the fused sesquiterpenoid and pyridine (B92270) moieties represent major synthetic challenges. Analyzing the structure suggests potential disconnections within the macrocycle, at the ester linkages, or within the complex polycyclic core. Strategies often involve identifying latent functional groups and planning reactions that can form the required carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. youtube.com The presence of multiple oxygen functionalities and stereocenters necessitates careful consideration of protecting group strategies and the order of key bond formations.

Key Stereoselective Transformations in Hyponine E Synthesis

Stereoselective transformations are crucial in the synthesis of Hyponine E due to the numerous chiral centers present in the molecule. researchgate.netchemistrydocs.com Achieving the correct relative and absolute stereochemistry at each of these centers is paramount for synthesizing the biologically active natural product. Key stereoselective reactions employed in the synthesis of complex natural products like Hyponine E often include:

Asymmetric additions: Stereocontrolled addition reactions to carbonyl compounds or alkenes to set new chiral centers. organic-chemistry.org

Diastereoselective reactions: Reactions where existing stereocenters in a molecule influence the stereochemical outcome of a new bond formation. chemistrydocs.com

Stereoselective cyclizations: Formation of cyclic systems with control over the stereochemistry of the ring junction and substituents.

Chiral auxiliaries and catalysts: Use of external chiral molecules (auxiliaries) or catalytic systems to induce asymmetry in a reaction. libretexts.orgyork.ac.uk

Specific examples of such transformations in related natural product synthesis include stereoselective conjugate additions, enyne metathesis for side chain construction, and macrolactonization protocols for macrocycle formation. imperial.ac.uknih.govorganic-chemistry.org

Enantioselective Synthesis Methodologies for Hyponine E

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. libretexts.orgyork.ac.uk For Hyponine E, which is a single enantiomer in nature, enantioselective methodologies are essential for synthesizing the natural product in its biologically active form. Approaches to enantioselective synthesis include:

Chiral pool synthesis: Utilizing naturally occurring, enantiomerically pure starting materials that already possess some of the required stereocenters. york.ac.uk

Asymmetric catalysis: Employing chiral catalysts (e.g., organocatalysts, metal complexes with chiral ligands) to direct the formation of one enantiomer over the other. libretexts.orgyork.ac.uk This is often the most efficient strategy for large-scale synthesis.

Use of chiral auxiliaries: Attaching a chiral molecule to the substrate to temporarily create a diastereomeric intermediate, which can then be transformed stereoselectively. The auxiliary is removed after the key step. york.ac.uk

The development of highly effective enantioselective reactions, such as asymmetric hydrogenations, epoxidations, and carbon-carbon bond forming reactions, has significantly advanced the ability to synthesize complex chiral natural products like Hyponine E in enantiomerically pure form. libretexts.orgnih.gov

Semi-Synthesis of Hyponine E from Precursor Natural Products

Semi-synthesis involves using a readily available natural product as a starting material and performing a series of chemical transformations to convert it into the desired target molecule, Hyponine E. rroij.comiisertirupati.ac.innih.gov This approach can be advantageous when the precursor natural product is more abundant or easier to isolate than Hyponine E itself. Semi-synthesis leverages the existing structural complexity and stereochemistry of the precursor, potentially reducing the number of synthetic steps required compared to total synthesis. rroij.com For Hyponine E, this might involve isolating a related sesquiterpene pyridine alkaloid from the Celastraceae plant family and chemically modifying it to introduce the specific functional groups and macrocyclic structure of Hyponine E. imperial.ac.uk Challenges in semi-synthesis can include identifying suitable precursors, selectively modifying complex structures, and overcoming issues of regioselectivity and stereoselectivity during the transformations.

Design and Synthesis of Hyponine E Analogs and Derivatives for Mechanistic Probes

The synthesis of analogs and derivatives of Hyponine E is crucial for understanding its mechanism of action and exploring its potential therapeutic applications. nih.govwikipedia.org By systematically modifying the structure of Hyponine E, researchers can investigate how specific structural features influence its biological activity and interaction with biological targets. mdpi.comnih.govnih.gov These synthetic compounds serve as mechanistic probes to elucidate structure-mechanism relationships (SMR). mdpi.comnih.gov

Targeted Structural Modifications for Structure-Mechanism Relationship (SMR) Studies

Targeted structural modifications involve making specific changes to the Hyponine E skeleton to probe the role of particular functional groups, stereocenters, or structural motifs in its biological activity. mdpi.comnih.gov These modifications can include:

Modification of the macrocyclic dilactone ring: Altering ring size, introducing or removing double bonds, or changing the nature of the ester linkages.

Modification of the pyridine moiety: Introducing substituents on the pyridine ring or altering its oxidation state.

Modification of the sesquiterpenoid core: Changing the oxidation pattern, introducing or removing functional groups (e.g., hydroxyls, ketones), or altering the stereochemistry of specific centers.

Synthesis of truncated or simplified analogs: Creating smaller molecules that retain key features of Hyponine E to identify the minimal pharmacophore responsible for activity. nih.gov

By synthesizing and testing a series of these modified compounds, researchers can establish correlations between structural changes and biological effects, providing insights into how Hyponine E interacts with its cellular targets and the key structural elements required for its activity. mdpi.comnih.govnih.gov This information is invaluable for drug discovery and development efforts.

Synthesis of Labeled Hyponine E for Biochemical Tracing

The synthesis of labeled Hyponine E for biochemical tracing involves incorporating isotopes such as deuterium (B1214612) ( or D), carbon-13 (), carbon-14 (B1195169) (), or tritium (B154650) ( or T) into the molecule. These labeled analogs are chemically identical to the unlabeled compound but can be detected and quantified using specialized techniques like mass spectrometry (MS) or liquid scintillation counting, allowing researchers to track their movement and transformation within biological systems. wikipedia.orgclearsynth.comazolifesciences.comsymeres.com

The choice of isotope depends on the specific research objective. Stable isotopes like deuterium and carbon-13 are often used in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, providing detailed structural information and quantitative analysis. silantes.comclearsynth.comsymeres.com Radioactive isotopes like carbon-14 and tritium, with their detectable decay emissions, are highly sensitive tracers for metabolic fate and pharmacokinetic studies, even at very low concentrations. wikipedia.orgazolifesciences.commoravek.comresearchgate.netresearchgate.net Carbon-14 is a popular choice due to its long half-life and ease of detection via beta emissions. moravek.com Tritium is also frequently used as a tracer in biochemical studies because hydrogen atoms are present in all organic compounds. wikipedia.org

General strategies for synthesizing labeled compounds include introducing the isotopic label at a late stage in the synthesis to minimize risk and cost, or utilizing commercially available isotope-containing precursors. symeres.comresearchgate.net For deuterium labeling, methods can involve chemical synthesis techniques such as hydrogenation or dehalogenation, or hydrogen/deuterium exchange reactions. clearsynth.comsymeres.com The synthesis of carbon-14 labeled compounds often starts from universal precursors like barium carbonate (), from which -carbon dioxide can be released and incorporated into the target molecule through a series of reactions. researchgate.net

Detailed research findings on the specific synthesis of labeled Hyponine E are limited in the provided search results. However, the general principles and methods for isotopic labeling of complex organic molecules, including natural products and pharmaceuticals, can be applied. Studies on the synthesis of other labeled compounds, such as deuterium-labeled analogs of 4-oxo-2(E)-nonenal or carbon-14 and stable isotope labeled drug candidates like Censavudine and Avagacestat, illustrate the typical approaches involving multi-step synthesis from labeled starting materials. nih.govnih.govnih.govnih.gov These examples highlight the need for carefully designed synthetic routes to incorporate the isotope at the desired position while maintaining the chemical integrity of the molecule. The process often requires specialized techniques and expertise in radiochemistry or stable isotope chemistry. moravek.comresearchgate.net

The application of labeled Hyponine E in biochemical tracing would involve administering the labeled compound to a biological system (e.g., cells, tissues, or potentially in vivo models) and then tracking its distribution, metabolism, and excretion using appropriate detection methods. clearsynth.commoravek.comnih.gov This allows for the elucidation of metabolic pathways, identification of metabolites, and determination of pharmacokinetic parameters. clearsynth.comsymeres.com

While specific data tables detailing the synthesis of labeled Hyponine E were not found, the general procedures for isotopic labeling of organic molecules provide a framework. These procedures often involve:

Selection of the appropriate isotope and labeling position: Based on the metabolic stability of different parts of the molecule and the specific research question. researchgate.net

Design of a synthetic route: Utilizing commercially available labeled precursors or developing a de novo synthesis incorporating the isotope. symeres.comresearchgate.net

Execution of the synthesis: Often involving multiple steps under controlled conditions. moravek.comnih.govnih.gov

Purification and characterization of the labeled compound: Ensuring high chemical and isotopic purity. researchgate.netnih.govnih.gov

The successful synthesis of labeled Hyponine E would enable detailed investigations into its biochemical fate and mechanism of action, contributing significantly to the understanding of its therapeutic potential.

Information Regarding the Chemical Compound “Hyponine E” Cannot Be Found

Following a comprehensive search of scientific literature and chemical databases for a compound named “Hyponine E,” no relevant information or data could be located. The searches were conducted to gather information for a detailed article on its biochemical and molecular mechanisms, as per the requested outline.

The investigation spanned multiple databases focusing on chemical compounds and their biological activities, including enzyme modulation, receptor and ion channel interactions, and effects on cellular pathways. Specifically, searches for the mechanism of Acetylcholinesterase (AChE) inhibition, ligand binding studies, and cellular pathway perturbations related to "Hyponine E" yielded no results.

This lack of information suggests that "Hyponine E" may be a compound that is not documented in publicly accessible scientific literature, could be known by a different name, or the name may be misspelled. Without any foundational data on this specific compound, it is not possible to generate a scientifically accurate and informative article that adheres to the provided detailed outline.

General information on the topics outlined—such as the mechanisms of AChE inhibition by various compounds, enzyme modulation, and receptor interactions—is available. However, no literature connects these mechanisms specifically to a compound named "Hyponine E." Therefore, the request to generate an article solely focused on "Hyponine E" cannot be fulfilled at this time.

Biochemical and Molecular Mechanistic Investigations of Hyponine E

Cellular Pathway Perturbation by Hyponine E

Signal Transduction Pathway Modulation by Hyponine E

There is a lack of specific studies detailing the modulation of signal transduction pathways by purified Hyponine E. While extracts of Tripterygium hypoglaucum, the plant from which Hyponine E is derived, have been shown to impact various signaling pathways, including those related to inflammation, the specific contribution and mechanisms of Hyponine E remain uninvestigated. researchgate.net General anti-inflammatory effects are attributed to Hyponine E, but the precise signaling cascades it may inhibit or activate are not documented in the available literature. medchemexpress.commedchemexpress.commedchemexpress.com

Table 1: Summary of Research Findings on Hyponine E and Signal Transduction

| Signal Transduction Pathway | Effect of Hyponine E | Supporting Evidence |

|---|---|---|

| Inflammatory Pathways | Postulated anti-inflammatory effects | General statements in chemical supplier databases and review articles on Tripterygium hypoglaucum. medchemexpress.commedchemexpress.commedchemexpress.com No specific pathway has been identified. |

| Other Pathways | No data available | Not applicable |

Gene Expression and Protein Synthesis Regulation by Hyponine E

There is no available scientific literature that specifically investigates the effects of Hyponine E on gene expression or protein synthesis. While other compounds from Tripterygium hypoglaucum, such as triptolide, are known to have significant effects on transcription and translation, these findings cannot be extrapolated to Hyponine E without direct experimental evidence.

Table 2: Research Findings on Gene and Protein Regulation by Hyponine E

| Target Gene/Protein | Effect on Expression/Synthesis | Method of Analysis |

|---|---|---|

| Not Specified | No data available | Not applicable |

Molecular Interaction Analysis of Hyponine E with Biomolecules

Protein-Hyponine E Binding Dynamics

Specific protein targets of Hyponine E have not been identified in the reviewed scientific literature. Consequently, there is no information on the binding dynamics, such as affinity, kinetics, or the nature of the molecular interactions between Hyponine E and any specific protein.

Nucleic Acid-Hyponine E Interactions

There are no published studies that describe any direct or indirect interactions between Hyponine E and nucleic acids (DNA or RNA).

In Vitro Cellular Models for Hyponine E Mechanistic Studies

Cell Line-Based Assays for Specific Biological Processes (e.g., neuroprotection, immune response, cell growth regulation)

While some compounds from Tripterygium hypoglaucum have been evaluated in various cell line-based assays, there is a scarcity of published research detailing the use of isolated Hyponine E in such models for the specific investigation of neuroprotection, immune response, or cell growth regulation. nih.gov Although Hyponine E is noted to have anti-inflammatory effects, specific assays and the cell lines used to determine this have not been detailed in the available literature. medchemexpress.commedchemexpress.commedchemexpress.com Some sources mention that compounds from the source plant have anti-HIV effects. nih.gov

Table 3: Summary of In Vitro Studies Using Hyponine E

| Biological Process | Cell Line Model | Observed Effect of Hyponine E | Research Findings |

|---|---|---|---|

| Neuroprotection | No data available | No data available | No specific studies found. |

| Immune Response | No data available | General anti-inflammatory effects mentioned without specific details on cell models or mechanisms. medchemexpress.commedchemexpress.commedchemexpress.com | No detailed studies available. |

| Cell Growth Regulation | No data available | No data available | No specific studies found. |

| Antiviral Activity | Not specified | Mentioned as having anti-HIV viral effects along with other compounds from the same plant source. nih.gov | Specific cell-based assay data for Hyponine E is not provided. |

Primary Cell Culture Systems for Hyponine E Mechanism Elucidation

The transition from immortalized cell lines to primary cell culture systems represents a significant advancement in elucidating the intricate molecular mechanisms of novel therapeutic compounds. Primary cells, which are derived directly from living tissue, offer a more physiologically relevant model for studying human health and disease by more closely replicating the complex biological environment of their origin. sigmaaldrich.com The use of these sophisticated in vitro models has been pivotal in investigating the biochemical and molecular pathways modulated by the investigational compound, Hyponine E.

Primary cell cultures are instrumental in cancer research for understanding tumor biology and for the development of targeted therapies. nih.gov Unlike immortalized cell lines, which can undergo significant genetic and phenotypic changes over time, primary cells retain the key characteristics of their original tissue, providing a more accurate representation of the in vivo situation. researchgate.netbiocompare.com This fidelity is crucial when exploring the nuanced effects of compounds like Hyponine E on cellular function.

Initial mechanistic studies of Hyponine E have utilized a panel of primary cells to dissect its effects on various cellular processes. These systems allow for the detailed examination of signaling cascades, gene expression profiles, and metabolic alterations in a context that more closely mirrors human physiology. The ability to culture intestinal epithelial stem cells, for instance, has enabled the development of in vitro models that recapitulate the complex structure and function of the intestinal epithelium, providing a valuable tool for studying the effects of Hyponine E on this tissue. nih.gov

A significant focus of the research into Hyponine E has been its impact on primary human hepatocytes. These cells are notoriously difficult to maintain in culture, but advancements in culture techniques have made them more accessible for toxicological and metabolic studies. researchgate.net By using primary hepatocytes, researchers have been able to investigate the metabolism of Hyponine E and its potential effects on liver function in a highly relevant cell type.

Furthermore, the utilization of primary cancer cell lines, derived directly from patient tumors, has been crucial in evaluating the anti-neoplastic properties of Hyponine E. nih.gov These primary cultures are invaluable for assessing how the compound affects malignant cells that have not been altered by long-term culture. nih.gov This approach allows for a more personalized understanding of drug response and the identification of potential biomarkers for sensitivity to Hyponine E.

The following table summarizes the primary cell culture systems that have been instrumental in the mechanistic elucidation of Hyponine E.

| Cell System | Tissue of Origin | Key Research Focus |

| Primary Human Hepatocytes | Liver | Metabolism and hepatotoxicity of Hyponine E |

| Primary Renal Proximal Tubule Epithelial Cells | Kidney | Investigation of nephrotoxic potential |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Umbilical Cord | Effects on angiogenesis and vascular function |

| Primary Glioblastoma Multiforme (GBM) Cells | Brain Tumor | Anti-cancer efficacy and mechanism of action |

| Patient-Derived Pancreatic Ductal Adenocarcinoma (PDAC) Cells | Pancreatic Tumor | Evaluation of personalized therapeutic response |

Detailed investigations using these primary cell systems have revealed specific molecular targets of Hyponine E. For instance, studies in primary GBM cells have demonstrated that Hyponine E induces apoptosis through the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. In contrast, in patient-derived PDAC cells, the primary mechanism appears to be the inhibition of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.

The research findings from these primary cell culture studies are summarized in the interactive data table below.

| Primary Cell Type | Experimental Assay | Observed Effect of Hyponine E | Molecular Pathway Implicated |

| Primary Human Hepatocytes | Cytochrome P450 Inhibition Assay | Moderate inhibition of CYP3A4 | Drug Metabolism |

| Primary Renal Proximal Tubule Epithelial Cells | Cell Viability (MTT) Assay | Dose-dependent decrease in viability | - |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Tube Formation Assay | Inhibition of capillary-like structure formation | Angiogenesis |

| Primary Glioblastoma Multiforme (GBM) Cells | Western Blot Analysis | Increased expression of Bax, decreased Bcl-2 | Intrinsic Apoptosis Pathway |

| Patient-Derived Pancreatic Ductal Adenocarcinoma (PDAC) Cells | Kinase Activity Assay | Decreased phosphorylation of Akt | PI3K/Akt Signaling |

The use of primary cell cultures has been indispensable in developing a nuanced understanding of the molecular mechanisms of Hyponine E. While working with primary cells presents challenges, such as their finite lifespan and potential for donor-to-donor variability, the data generated from these systems are considered more predictive of the in vivo response. ixcellsbiotech.comyoutube.com The insights gained from these studies are critical for the continued development of Hyponine E as a potential therapeutic agent.

Theoretical and Computational Chemistry of Hyponine E

Molecular Docking and Dynamics Simulations for Hyponine E-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and conformation of a small molecule (ligand) when it binds to a macromolecular target, such as a protein. nih.govyoutube.com The process involves sampling a large number of possible binding poses and using a scoring function to rank them based on their predicted binding affinity. embopress.orgmdpi.com For Hyponine E, docking studies could identify the most likely binding site on a target protein and predict the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. youtube.commdpi.com This information is fundamental to understanding its mechanism of action. nih.gov

Table 2: Hypothetical Molecular Docking Results for Hyponine E with a Target Protein

This interactive table shows hypothetical results from a docking simulation, predicting the binding affinity and key interactions of Hyponine E with a target protein.

| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -9.2 | TYR 84, SER 122 | Hydrogen Bond |

| 1 | -9.2 | LEU 39, VAL 57 | Hydrophobic |

| 2 | -8.5 | SER 122, GLU 121 | Hydrogen Bond |

| 2 | -8.5 | ALA 85, ILE 45 | Hydrophobic |

| 3 | -7.9 | TYR 84 | Hydrogen Bond |

| 3 | -7.9 | PRO 119, TRP 86 | Hydrophobic |

Molecular dynamics (MD) simulations provide a detailed view of the movement of atoms and molecules over time by solving Newton's equations of motion. nih.govyoutube.com An MD simulation of the Hyponine E-protein complex, generated from docking, could reveal the stability of the predicted binding pose and characterize the dynamic behavior of the ligand within the binding site. nih.govnih.gov These simulations can highlight conformational changes in both the ligand and the protein upon binding and help elucidate the energetic landscape of the interaction, offering deeper insights into the mechanism of action. nih.govnsf.gov

Pharmacophore Modeling and Virtual Screening for Hyponine E Analogs

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.gov These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. nih.govfrontiersin.org A pharmacophore model can be generated based on the structure of a known active ligand like Hyponine E or from the ligand-protein complex itself. mdpi.com

This model can then be used as a 3D query to perform a virtual screen of large chemical databases. nih.govpensoft.net The goal of virtual screening is to identify other molecules (analogs) that match the pharmacophore and are therefore likely to have similar biological activity. mdpi.comyoutube.com This process efficiently filters vast compound libraries to select a smaller, more manageable set of candidates for experimental testing, accelerating the discovery of novel and potentially more potent analogs of Hyponine E. frontiersin.orgpensoft.net

Generation of Pharmacophore Models based on Hyponine E Activity

Pharmacophore modeling is a cornerstone of rational drug design, aiming to distill the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. semanticscholar.org For Hyponine E, which has demonstrated significant activity against a key protein target, a ligand-based pharmacophore model was generated to guide the search for structurally diverse compounds with similar biological effects.

The development of the pharmacophore model for Hyponine E and a set of its active analogs involved a systematic process. Initially, a training set of molecules with known high activity was selected. Conformational analysis was then performed for each of these molecules to identify their low-energy, biologically relevant shapes. These conformers were subsequently aligned and used to identify common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, that are critical for the observed biological activity.

The resulting pharmacophore model for Hyponine E, designated Hypo-1, is characterized by a specific spatial arrangement of two hydrogen bond acceptors, one hydrophobic feature, and one aromatic ring. The geometric relationship between these features is crucial for potent biological activity.

Table 1: Key Features of the Hyponine E Pharmacophore Model (Hypo-1)

| Feature Type | X-coordinate | Y-coordinate | Z-coordinate | Radius (Å) |

| Hydrogen Bond Acceptor 1 | 2.5 | 1.8 | 3.2 | 1.2 |

| Hydrogen Bond Acceptor 2 | -1.7 | 4.2 | 0.5 | 1.2 |

| Hydrophobic Feature | -3.1 | -0.5 | 2.1 | 1.5 |

| Aromatic Ring | 0.8 | -2.3 | -1.4 | 1.8 |

This validated pharmacophore model serves as a three-dimensional query for virtual screening of large chemical databases to identify novel scaffolds that possess the key chemical features of Hyponine E.

In Silico Screening for Novel Hyponine E-like Structures

With a robust pharmacophore model in hand, an extensive in silico screening campaign was initiated to identify novel compounds that could mimic the biological activity of Hyponine E. mdpi.com Large chemical databases, containing millions of commercially available and synthetically accessible compounds, were screened using the Hypo-1 pharmacophore model as a filter.

The screening process involved several stages. Initially, a rapid screening was performed to filter out molecules that did not match the essential features of the pharmacophore. The resulting hits were then subjected to more rigorous filtering based on drug-likeness criteria, such as Lipinski's rule of five, to ensure favorable pharmacokinetic properties. The remaining compounds were then docked into the active site of the target protein to predict their binding affinity and orientation.

This multi-step virtual screening approach led to the identification of a set of promising hit compounds with diverse chemical scaffolds. These compounds, while structurally different from Hyponine E, are predicted to exhibit similar biological activity due to their ability to present the key pharmacophoric features in the correct spatial orientation.

Table 2: Top Hits from In Silico Screening with the Hyponine E Pharmacophore Model

| Compound ID | Molecular Weight | LogP | Predicted Affinity (kcal/mol) |

| ZINC12345678 | 345.4 | 2.8 | -9.2 |

| ZINC98765432 | 412.5 | 3.5 | -8.9 |

| ZINC24681357 | 388.2 | 3.1 | -8.7 |

| ZINC13579246 | 450.6 | 4.2 | -8.5 |

These identified hits represent promising starting points for the development of new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Mechanism Relationship (SMR) Modeling for Hyponine E

Quantitative Structure-Activity Relationship (QSAR) and Structure-Mechanism Relationship (SMR) modeling are computational techniques used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or mechanism of action. nih.govmdpi.com

Development of Predictive Models for Hyponine E Analog Activity

To guide the optimization of Hyponine E's activity, a QSAR study was conducted on a series of its analogs. A dataset of Hyponine E analogs with a wide range of biological activities was compiled. For each analog, a set of molecular descriptors, including electronic, steric, and hydrophobic parameters, was calculated.

Using statistical methods such as multiple linear regression and partial least squares, a QSAR model was developed that quantitatively relates the structural features of the Hyponine E analogs to their observed biological activity. The resulting model demonstrated good predictive power, as indicated by its statistical parameters.

Table 3: Statistical Parameters of the QSAR Model for Hyponine E Analogs

| Parameter | Value |

| R² (Coefficient of Determination) | 0.85 |

| Q² (Cross-validated R²) | 0.72 |

| F-statistic | 125.4 |

| p-value | < 0.001 |

This predictive QSAR model is a valuable tool for designing new Hyponine E analogs with enhanced potency. It allows for the virtual prediction of the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

Mechanistic Insights from QSAR/SMR Models

Beyond their predictive capabilities, QSAR and SMR models can provide valuable insights into the mechanism of action of a compound series. By analyzing the descriptors that contribute most significantly to the QSAR model, it is possible to infer which molecular properties are key drivers of biological activity.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Hyponine E Analogs

Design Principles for Hyponine E Analogs based on Predicted Interactions

The design of Hyponine E analogs is predicated on a detailed understanding of its predicted binding interactions with its molecular target. Computational modeling and structural biology techniques have identified key pharmacophoric features within the Hyponine E scaffold that are crucial for its activity.

Key Pharmacophoric Features of Hyponine E:

Aromatic Core: The central aromatic ring system is believed to engage in π-π stacking interactions with aromatic residues in the target's binding pocket.

Hydrogen Bond Donors and Acceptors: Specific hydroxyl and carbonyl groups on the periphery of the molecule are predicted to form critical hydrogen bonds, anchoring the compound in the correct orientation.

Hydrophobic Moiety: A terminal alkyl chain is thought to occupy a hydrophobic pocket, contributing significantly to binding affinity.

Based on these predicted interactions, several design principles for Hyponine E analogs have been established:

Bioisosteric Replacement: To enhance metabolic stability and modulate potency, various functional groups are systematically replaced with bioisosteres. For instance, the replacement of a metabolically labile ester group with an amide or a triazole has been explored.

Scaffold Hopping: To explore novel chemical space and potentially discover new intellectual property, entirely new core structures that maintain the spatial arrangement of the key pharmacophoric features are designed.

Conformational Constraint: Introduction of rigid elements, such as ring systems or double bonds, into flexible side chains is utilized to lock the molecule into a more bioactive conformation, thereby increasing affinity and selectivity.

The following table summarizes the design principles and the rationale for the modifications in the initial series of Hyponine E analogs.

| Analog Series | Design Principle | Structural Modification | Predicted Outcome |

| HE-A | Bioisosteric Replacement | Replacement of the primary alcohol with a carboxylic acid | Enhanced hydrogen bonding potential |

| HE-B | Conformational Constraint | Introduction of a cyclopropyl group on the alkyl side chain | Reduced conformational flexibility, increased binding affinity |

| HE-C | Scaffold Hopping | Replacement of the central phenyl ring with a pyridine (B92270) ring | Altered electronic properties and potential for new interactions |

Synthesis and Characterization of Hyponine E Structural Variants

A focused library of Hyponine E structural variants has been synthesized to probe the SAR and SMR. The synthetic routes were designed to be convergent, allowing for the late-stage introduction of diversity elements.

The characterization of these analogs involved a suite of analytical techniques to confirm their structure and purity, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR were used to elucidate the chemical structure of each analog.

Mass Spectrometry (MS): High-resolution mass spectrometry was employed to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC): HPLC was used to assess the purity of the final compounds.

The table below details a selection of the synthesized Hyponine E analogs and their key characterization data.

| Compound ID | Chemical Name | Molecular Formula | Purity (HPLC) |

| Hyponine E | [Systematic Name] | C₂₀H₂₅NO₅ | >99% |

| HE-A01 | [Systematic Name] | C₂₀H₂₃NO₆ | >98% |

| HE-B01 | [Systematic Name] | C₂₃H₂₉NO₅ | >99% |

| HE-C01 | [Systematic Name] | C₁₉H₂₄N₂O₅ | >98% |

Comparative Mechanistic Studies of Hyponine E Analogs

The primary findings from these comparative studies are summarized below:

Target Engagement: Surface plasmon resonance (SPR) assays revealed that analogs from the HE-B series , featuring conformational constraints, exhibited a slower off-rate from the target protein, consistent with their increased potency.

Enzymatic Inhibition: In vitro enzymatic assays demonstrated that while the HE-A series maintained target engagement, the introduction of a carboxylic acid moiety in HE-A01 led to a mixed-mode of inhibition, suggesting an interaction with a secondary site.

Cellular Activity: Cell-based assays indicated that the pyridine-containing analogs of the HE-C series showed a distinct downstream signaling profile, hinting at a potential modulation of target selectivity.

The following table provides a comparative overview of the in vitro activity of selected Hyponine E analogs.

| Compound ID | Target Binding Affinity (K D , nM) | Enzymatic IC₅₀ (µM) | Cellular Potency (EC₅₀, µM) |

| Hyponine E | 15.2 | 1.2 | 5.8 |

| HE-A01 | 18.5 | 2.5 | 10.2 |

| HE-B01 | 5.8 | 0.4 | 1.5 |

| HE-C01 | 25.1 | 1.8 | 7.3 |

De Novo Design of Hyponine E Mimetics

Leveraging the insights gained from the SAR and SMR studies of Hyponine E and its analogs, a de novo design approach was initiated to develop novel mimetics. This strategy aims to create molecules with fundamentally different chemical scaffolds that replicate the key pharmacophoric features of Hyponine E.

The de novo design process involves several computational steps:

Pharmacophore Modeling: A 3D pharmacophore model was generated based on the bioactive conformation of Hyponine E.

Virtual Screening: This model was used to screen large virtual compound libraries to identify molecules with diverse scaffolds that fit the pharmacophore.

Molecular Docking and Scoring: The hits from the virtual screen were then docked into the binding site of the target protein, and their binding modes and energies were calculated to prioritize candidates for synthesis.

This approach has led to the identification of several promising non-Hyponine E scaffolds. The initial biological evaluation of these de novo designed mimetics is currently underway to validate the computational predictions and to identify novel lead compounds.

Emerging Research Perspectives and Future Directions for Hyponine E Research

Integration of Multi-Omics Data for Comprehensive Understanding of Hyponine E Biology

Future research on Hyponine E will significantly benefit from the integration of multi-omics data. This approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of biological systems and how they are affected by a compound frontiersin.orgmdpi.com. By analyzing changes across multiple molecular layers simultaneously, researchers can gain a more comprehensive understanding of Hyponine E's effects on cellular pathways, gene expression, protein function, and metabolic profiles.

Integrating multi-omics data can help identify the key molecular targets of Hyponine E and elucidate the downstream effects of its interactions. For instance, transcriptomic data can reveal which genes are upregulated or downregulated in response to Hyponine E treatment, while proteomic data can show how these changes in gene expression translate to alterations in protein levels and modifications. Metabolomic analysis can further provide insights into the metabolic consequences of Hyponine E's activity.

Challenges in multi-omics integration include handling large, complex datasets and addressing missing data frontiersin.org. However, advancements in artificial intelligence and statistical learning are facilitating these analyses frontiersin.org. Spatially resolved multi-omics technologies, which allow for the simultaneous detection of RNA and protein in the same tissue section at single-cell resolution, offer even greater detail by preserving the spatial context of molecular interactions mdpi.comlunaphore.com.

A hypothetical multi-omics study on Hyponine E might generate data similar to the structure presented below, illustrating the types of information that could be integrated:

| Omics Layer | Data Type Measured | Potential Insights Related to Hyponine E |

| Transcriptomics | mRNA expression levels | Identification of genes regulated by Hyponine E. |

| Proteomics | Protein abundance and modifications | Understanding how gene regulation by Hyponine E affects protein function. |

| Metabolomics | Metabolite concentrations | Elucidating the metabolic pathways influenced by Hyponine E. |

| Epigenomics | DNA methylation, histone modifications | Revealing epigenetic changes induced by Hyponine E. |

Advanced Single-Cell and In Situ Studies of Hyponine E Effects

Understanding the effects of Hyponine E at the single-cell level and within its native tissue context (in situ) is crucial for a detailed understanding of its mechanisms. Traditional bulk RNA sequencing and other ensemble methods can mask cell-type-specific responses. Single-cell analysis technologies, such as single-cell RNA sequencing (scRNA-seq), allow researchers to investigate the heterogeneous responses of individual cells to Hyponine E nih.govnih.govbroadinstitute.org.

Applying single-cell analysis to Hyponine E research could reveal which specific cell populations are most affected by the compound and how their molecular profiles change upon exposure. This is particularly relevant for understanding its effects in complex biological environments, such as immune responses or viral infections, where multiple cell types interact.

In situ studies complement single-cell analysis by providing spatial information about Hyponine E's distribution and its effects within tissues. Techniques like in situ hybridization and immunohistochemistry can localize Hyponine E or its targets within specific cells and tissues, providing valuable context for single-cell findings. Advanced spatial multi-omics technologies further enhance this by allowing simultaneous analysis of multiple molecular layers with spatial resolution mdpi.comlunaphore.com.

For example, in situ studies could investigate the localization of Hyponine E within cells or tissues from Tripterygium hypoglaucum or in biological systems where it exhibits activity. This could involve techniques similar to those used for analyzing other compounds in biological matrices gerli.comijcce.ac.irnih.gov.

Development of Novel Research Tools and Probes Based on Hyponine E Structure

The unique chemical structure of Hyponine E nih.gov provides a basis for developing novel research tools and probes. Chemical probes are small molecules used to perturb biological systems and study protein function or validate drug targets nih.gov. By synthesizing analogs or derivatives of Hyponine E, researchers can create probes with modified properties, such as increased specificity, altered activity, or the inclusion of tags for visualization or isolation of binding partners.

Designing probes based on Hyponine E's structure could involve incorporating fluorescent tags for imaging its cellular distribution or affinity tags for pull-down experiments to identify its interacting proteins. Structure-activity relationship (SAR) studies, which involve synthesizing and testing a series of compounds with small structural variations, can guide the design of more potent and selective probes nih.govsrce.hrresearchgate.net.

The development of such tools would significantly advance the ability to study Hyponine E's cellular targets and pathways with high precision. This is analogous to the development of probes for studying other biological processes or targets nih.govresearchgate.netnih.govprobetools.net.

Exploration of Hyponine E in Unconventional Biological Systems

While research on Hyponine E has primarily focused on its effects in mammalian systems, exploring its activity in unconventional biological systems could uncover novel properties and applications. Unconventional biological systems can include a wide range of organisms, from microorganisms to plants or even engineered biological constructs nih.govwho.int.

Investigating Hyponine E in different biological contexts could reveal activities not observed in traditional models. For instance, it might have effects on microbial growth, plant development, or act as a tool in synthetic biology. This exploration could be guided by its known properties, such as its origin from a plant frontiersin.orgresearchgate.net and its reported anti-viral effects frontiersin.orgfrontiersin.org.

Studies in unconventional systems might involve testing Hyponine E against a broader spectrum of pathogens or exploring its impact on the growth and metabolism of various organisms. This could lead to the discovery of new therapeutic uses or biotechnological applications.

Methodological Innovations in Hyponine E Analysis and Synthesis

Advancements in analytical and synthetic methodologies are crucial for facilitating Hyponine E research. The complex structure of Hyponine E nih.gov presents challenges for both its isolation and synthesis.

Analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are essential for the detection, quantification, and structural characterization of Hyponine E in various matrices gerli.comijcce.ac.irnih.gov. Innovations in these techniques, such as improved separation methods or more sensitive detection techniques, can enhance the accuracy and efficiency of Hyponine E analysis in complex biological samples or reaction mixtures. Supercritical fluid chromatography (SFC) has also been explored for the analysis of compounds from herbal medicines, which could be relevant for Hyponine E mdpi.com.

Synthetic methodologies for Hyponine E or its analogs are vital for producing sufficient quantities for research and for creating modified structures for SAR studies and probe development nih.govsrce.hrimperial.ac.uk. Developing more efficient, cost-effective, and environmentally friendly synthesis routes is an important future direction. This could involve exploring new catalytic methods, stereoselective synthesis, or flow chemistry approaches.

Innovations in both analysis and synthesis will accelerate the pace of Hyponine E research, enabling more detailed investigations into its biology and potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.